molecular formula C19H21Cl2N3O B5308855 N-{3-chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}acetamide

N-{3-chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}acetamide

Cat. No.: B5308855
M. Wt: 378.3 g/mol
InChI Key: ARWZTKFSVNJRDV-UHFFFAOYSA-N
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Description

N-{3-chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a chlorobenzyl group, and an acetamide moiety, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Chlorobenzyl Group: The piperazine intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.

    Acetylation: The final step involves the acetylation of the resulting compound with acetic anhydride or acetyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the chlorobenzyl group.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid.

Scientific Research Applications

N-{3-chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways.

Comparison with Similar Compounds

N-{3-chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}acetamide can be compared with other similar compounds, such as:

    N-{3-chloro-4-[4-(2-methylbenzyl)piperazin-1-yl]phenyl}acetamide: This compound has a methyl group instead of a chlorine atom on the benzyl ring, which can affect its chemical properties and biological activities.

    N-{3-chloro-4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}acetamide: The presence of a fluorine atom can influence the compound’s reactivity and interactions with molecular targets.

    N-{3-chloro-4-[4-(2-bromobenzyl)piperazin-1-yl]phenyl}acetamide: The bromine atom can alter the compound’s steric and electronic properties, impacting its behavior in chemical reactions and biological systems.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

N-[3-chloro-4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c1-14(25)22-16-6-7-19(18(21)12-16)24-10-8-23(9-11-24)13-15-4-2-3-5-17(15)20/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWZTKFSVNJRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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